Cas no 3770-50-1 (Ethyl indole-2-carboxylate)

Ethyl indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl indole-2-carboxylate
- Indole-2-carboxylic acid ethyl ester
- Ethyl 2-Indolecarboxylate
- 1H-INDOLE-2-CARBOXYLIC ACID,ETHYL ESTER
- 2-Ethoxycarbonylindole
- Ethyl 1H-indole-2-carboxylate
- 1H-2-indolecarbonyl chloride
- 2-indole-carbonyl chloride
- indol-2-ylcarbonyl chloride
- indole-2-carboxylic acid chloride
- indolecarboxylic acid chloride
- NSC 10076
- 2-Carbethoxyindole
- 1H-Indole-2-carboxylic acid, ethyl ester
- Indole-2-carboxylic acid, ethyl ester
- 1H-Indole-2-carboxylic acid ethyl ester
- ETHYLINDOLE-2-CARBOXYLATE
- NSC10076
- WR9Y4AXI3Q
- 2-carboethoxyindole
- 2-Carboethoxy-indole
- PubChem1697
- 2-Eth
- InChI=1/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H
- EINECS 223-206-4
- STR07814
- I-2400
- indol-2-carboxylic acid ethyl ester
- SR-01000388934
- AC-2541
- 3770-50-1
- MFCD00005609
- IDI1_016712
- Z57205319
- ICA-OEt
- Ethyl indole-2-carboxylate, 97%
- SY001911
- AM20040324
- NS00030271
- CCG-15076
- SCHEMBL42002
- AKOS000491241
- BP-12099
- SR-01000388934-2
- DTXSID60191140
- HY-34696
- Maybridge3_005325
- ethyl-indole-2-carboxylate
- HMS1446C01
- 2-Ethoxycarbonylindole, NSC 10076
- CG-0521
- SR-01000388934-1
- UNII-WR9Y4AXI3Q
- CS-D1745
- I0585
- CHEMBL84245
- FT-0601210
- AF-966/00545036
- ethyl-2-indole carboxylate
- NSC-10076
- Indole 2-carboxylic acid ethyl ester
- SB14859
- ethyl 2-indole carboxylate
- EN300-25958
- BB 0254016
- ethyl-2-indolecarboxylate
- Indole-2-carboxylic acid, ethyl ester (8CI)
- DTXCID70113631
- DB-007576
- STK047851
-
- MDL: MFCD00005609
- インチ: 1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3
- InChIKey: QQXQAEWRSVZPJM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H])=O
- BRN: 146395
計算された属性
- せいみつぶんしりょう: 189.078979g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 3
- どういたいしつりょう: 189.078979g/mol
- 単一同位体質量: 189.078979g/mol
- 水素結合トポロジー分子極性表面積: 42.1Ų
- 重原子数: 14
- 複雑さ: 217
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 6
じっけんとくせい
- 色と性状: やや灰白色から灰白色の結晶粉末
- 密度みつど: 1.1596 (rough estimate)
- ゆうかいてん: 120.0 to 125.0 deg-C
- ふってん: 342.4°C at 760 mmHg
- フラッシュポイント: 160.9℃
- 屈折率: 1.5012 (estimate)
- PSA: 42.09000
- LogP: 2.34460
Ethyl indole-2-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Ethyl indole-2-carboxylate 税関データ
- 税関コード:29339990
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB467266-25 g |
Ethyl 1H-indole-2-carboxylate, min. 95%; . |
3770-50-1 | 25g |
€82.00 | 2023-04-21 | ||
TRC | E891300-25g |
2-Ethoxycarbonylindole |
3770-50-1 | 25g |
$207.00 | 2023-05-18 | ||
abcr | AB177318-25 g |
Ethyl indole-2-carboxylate, 98%; . |
3770-50-1 | 98% | 25 g |
€90.80 | 2023-07-20 | |
eNovation Chemicals LLC | K13245-100g |
Ethyl Indole-2-carboxylate |
3770-50-1 | 97% | 100g |
$600 | 2023-09-03 | |
abcr | AB177318-100 g |
Ethyl indole-2-carboxylate, 98%; . |
3770-50-1 | 98% | 100 g |
€165.30 | 2023-07-20 | |
Apollo Scientific | OR10188-5g |
Ethyl 1H-indole-2-carboxylate |
3770-50-1 | 98% | 5g |
£15.00 | 2025-02-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010736-100g |
Ethyl indole-2-carboxylate |
3770-50-1 | 95% | 100g |
¥260 | 2024-05-23 | |
Chemenu | CM112204-100g |
ethyl 1H-indole-2-carboxylate |
3770-50-1 | 95%+ | 100g |
$71 | 2024-07-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I129126-250g |
Ethyl indole-2-carboxylate |
3770-50-1 | 97% | 250g |
¥680.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E61900-500g |
2-Carbethoxyindole |
3770-50-1 | 98% | 500g |
¥1646.0 | 2021-09-09 |
Ethyl indole-2-carboxylate サプライヤー
Ethyl indole-2-carboxylate 関連文献
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James McNulty,Kunal Keskar,Hilary A. Jenkins,Nick H. Werstiuk,Claudia Bordón,Robert Yolken,Lorraine Jones-Brando Org. Biomol. Chem. 2015 13 10015
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Elisabetta Rossi,Giorgio Abbiati,Monica Dell'Acqua,Marco Negrato,Andrea Paganoni,Valentina Pirovano Org. Biomol. Chem. 2016 14 6095
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3. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptorsGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2699
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4. Synthesis and serotonergic activity of 2-oxadiazolyl-5-substituted-N,N-dimethyltryptamines: novel antagonists for the vascular 5-HT1B-like receptorGerard P. Moloney,Graeme R. Martin,Neil Mathews,Steve MacLennan,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2725
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Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
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Anasuyamma Uruvakili,K. C. Kumara Swamy Org. Biomol. Chem. 2019 17 3275
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Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588
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Lingamurthy Macha,Deepak Singh,Hyong-Jin Rhee,Hyun-Joon Ha Org. Biomol. Chem. 2020 18 9473
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Zhude Tu,Shihong Li,Aixiao Li,Michelle Taylor,David Ho,Maninder Malik,Robert R. Luedtke,Robert H. Mach Med. Chem. Commun. 2013 4 1283
Ethyl indole-2-carboxylateに関する追加情報
Ethyl Indole-2-Carboxylate (CAS No. 3770-50-1): An Overview of Its Properties, Applications, and Recent Research Advances
Ethyl indole-2-carboxylate (CAS No. 3770-50-1) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structure, which combines an indole ring with an ester functional group, making it a valuable building block for the synthesis of a wide range of biologically active molecules.
The indole moiety is a fundamental structural component in many natural products and pharmaceuticals, known for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The ethyl ester group, on the other hand, imparts solubility and reactivity characteristics that are advantageous in synthetic transformations and drug delivery systems.
Recent research has highlighted the potential of ethyl indole-2-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that derivatives of ethyl indole-2-carboxylate exhibit potent antitumor activity against various cancer cell lines. The researchers synthesized a series of ethyl indole-2-carboxylate derivatives and evaluated their cytotoxic effects using in vitro assays. The results showed that several compounds displayed significant inhibition of cancer cell proliferation, with IC50 values in the low micromolar range.
In another study published in Bioorganic & Medicinal Chemistry Letters (2021), scientists explored the use of ethyl indole-2-carboxylate as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used to treat depression and anxiety disorders. The researchers developed an efficient synthetic route to prepare ethyl indole-2-carboxylate derivatives with high yields and purity. These derivatives were then tested for their ability to inhibit serotonin reuptake in neuronal cells, and several compounds showed promising activity.
The structural flexibility of ethyl indole-2-carboxylate also makes it an attractive candidate for the development of new materials. A recent study published in Advanced Materials (2023) reported the synthesis of ethyl indole-2-carboxylate-based polymers with tunable optical and electronic properties. These polymers exhibited excellent stability and were used to fabricate organic light-emitting diodes (OLEDs) with high efficiency and long operational lifetimes.
In addition to its applications in pharmaceuticals and materials science, ethyl indole-2-carboxylate has been investigated for its potential use in agrochemicals. A study published in Pest Management Science (2023) evaluated the insecticidal activity of ethyl indole-2-carboxylate derivatives against several economically important pests. The results indicated that certain derivatives showed strong insecticidal effects, suggesting their potential as environmentally friendly alternatives to conventional pesticides.
The synthesis of ethyl indole-2-carboxylate can be achieved through various routes, depending on the desired scale and purity requirements. One common method involves the esterification of indole-2-carboxylic acid with ethanol using a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC). This reaction typically proceeds under mild conditions and yields high-purity product. Another approach involves the coupling of ethyl 2-bromoacetate with indole using palladium-catalyzed cross-coupling reactions, which can be particularly useful for large-scale production.
The safety profile of ethyl indole-2-carboxylate is an important consideration for its industrial and research applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or acids.
In conclusion, ethyl indole-2-carboxylate (CAS No. 3770-50-1) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and agrochemicals. Its unique structure and versatile reactivity make it an essential building block for the development of novel therapeutic agents, advanced materials, and environmentally friendly pesticides. Ongoing research continues to uncover new possibilities for this intriguing compound, further solidifying its importance in modern chemistry.
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